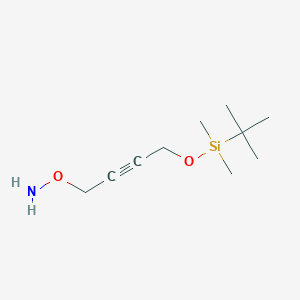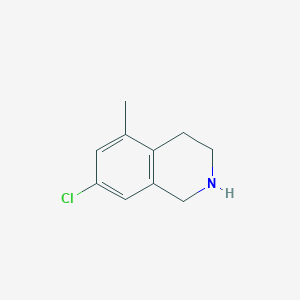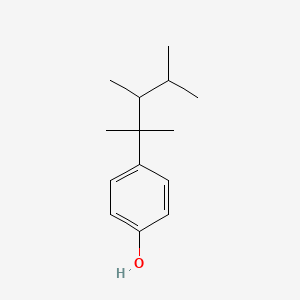
4-(2,3,4-Trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,4-Trimethylpentan-2-yl)phenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a branched alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phenol+2,3,4-Trimethylpentane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alkylphenols
Substitution: Halogenated phenols
Scientific Research Applications
4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,3,3-Tetramethylbutyl)phenol
- 4-(1,3,3-Trimethylbutyl)phenol
- 4-(1,2,2-Trimethylbutyl)phenol
Uniqueness
4-(2,3,4-Trimethylpentan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other alkylphenols may not be as effective.
Properties
CAS No. |
59048-98-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(2,3,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |
InChI Key |
RHIBDXMDFBFPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
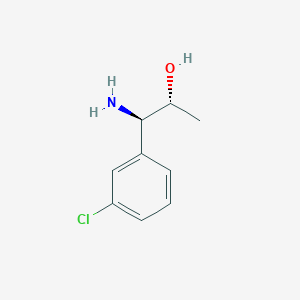
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
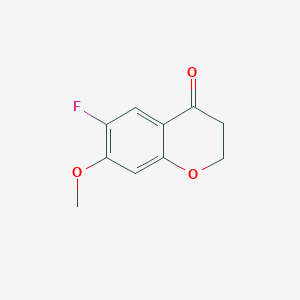
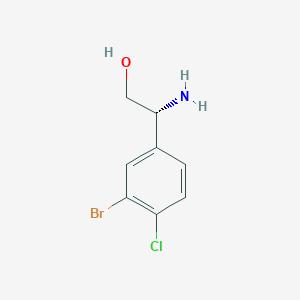

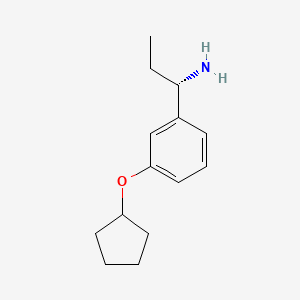


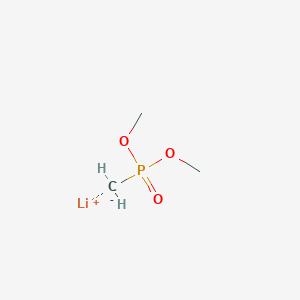
![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
